3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-12(9-14(10)18-2)11-4-3-5-13(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWJRQGPKGBLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681793 | |
| Record name | 3'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-59-9 | |
| Record name | 3′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory Procedure
A typical synthesis begins with methyl 3-bromo-4-methylbenzoate and 3-methoxy-4-methylphenylboronic acid. The reaction is conducted in a mixture of toluene and ethanol (3:1 v/v) under an inert nitrogen atmosphere. Palladium(II) acetate (0.5 mol%) serves as the catalyst, with triphenylphosphine (2 mol%) as the ligand and potassium carbonate (2.5 equiv) as the base. The mixture is heated to 80°C for 12 hours, achieving yields of 78–85%.
Key parameters:
Industrial-Scale Optimization
For large-scale production, continuous flow reactors replace batch processes to enhance efficiency. A 2023 study demonstrated that using a microfluidic reactor with Pd/C (1 mol%) and cesium carbonate (3 equiv) in superheated ethanol (120°C) reduced reaction time to 2 hours while maintaining yields above 80%. This approach minimizes catalyst decomposition and improves heat transfer, critical for kilogram-scale synthesis.
Alternative Synthetic Strategies
Ullmann Coupling for Electron-Deficient Substrates
For substrates prone to protodeboronation, copper-mediated Ullmann coupling offers a viable alternative. A 2020 approach utilized:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-phenanthroline
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Base : KOtBu
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Solvent : DMSO
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Temperature : 110°C
While yields are lower than palladium-based methods, this route avoids boron-containing intermediates, simplifying purification.
Enzymatic Decarboxylative Coupling
Recent advances in biocatalysis have enabled the synthesis of biphenyl derivatives using aromatic acid decarboxylases. A 2024 study reported:
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Enzyme : Fdc1 from Saccharomyces cerevisiae (immobilized)
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Substrates : 3-methoxy-4-methylbenzoic acid and 3-bromo-4-methylbenzoic acid
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Reaction medium : Phosphate buffer (pH 7.0)
Though still in development, this green chemistry approach eliminates metal catalysts and organic solvents.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Suzuki | Pd(OAc)₂/PPh₃ | 80 | 12 h | 78–85 | Industrial |
| Microwave Suzuki | Pd(OAc)₂/SPhos | 150 | 0.17 h | 90–92 | Lab-scale |
| Ullmann Coupling | CuI/phen | 110 | 24 h | 65–70 | Limited |
| Enzymatic | Fdc1 | 37 | 24 h | 58 | Pilot-scale |
Critical Process Considerations
Protecting Group Strategy
The carboxylic acid group requires protection during coupling reactions. Methyl esters are preferred due to:
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Stability under basic conditions (K₂CO₃, Cs₂CO₃)
Alternative protecting groups:
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tert-Butyl esters : Acid-labile, removed with TFA/DCM
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Benzyl esters : Hydrogenolysis with Pd/C/H₂
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: 3’-Hydroxy-4’-methylbiphenyl-3-carboxylic acid.
Reduction: 3’-Methoxy-4’-methylbiphenyl-3-methanol or 3’-Methoxy-4’-methylbiphenyl-3-aldehyde.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’-Methoxy-4’-methylbiphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-4’-methylbiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
3’-Methoxy-4’-methylbiphenyl-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.
4’-Methoxy-3’-methylbiphenyl-3-carboxylic acid: Similar structure but with the methoxy and methyl groups swapped.
Uniqueness
3’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid is a compound of increasing interest in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a biphenyl structure with methoxy and methyl substituents, which influence its reactivity and biological interactions. The presence of the carboxylic acid group enhances its solubility in biological systems, facilitating interactions with various biomolecules.
Interaction with Biomolecules:
this compound may interact with enzymes and receptors through hydrogen bonding and π-π interactions due to its aromatic structure. These interactions can modulate the activity of target proteins, leading to various biological effects.
Potential Biological Activities:
Research indicates that this compound exhibits several noteworthy biological activities:
- Anti-inflammatory Properties: It has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity: The compound has been investigated for its efficacy against a range of pathogens, including bacteria and fungi, suggesting a role as a potential antimicrobial agent.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in vitro against specific bacterial strains. For example, it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects at low concentrations .
In Vivo Studies
In vivo studies have further supported the anti-inflammatory effects observed in vitro. Animal models treated with this compound showed reduced edema and inflammatory markers compared to control groups. These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Positioning | Notable Activity |
|---|---|---|
| 3'-Methoxy-4'-methylbiphenyl-4-carboxylic acid | Carboxylic acid at 4-position | Similar anti-inflammatory effects |
| 3'-Methoxy-4'-methylbiphenyl-2-carboxylic acid | Carboxylic acid at 2-position | Reduced antimicrobial activity |
| 4'-Methoxy-3'-methylbiphenyl-3-carboxylic acid | Methyl and methoxy swapped | Different interaction profile |
The unique positioning of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.
Case Studies
-
Case Study on Anti-inflammatory Effects:
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to untreated controls, supporting its potential use in inflammatory conditions. -
Case Study on Antimicrobial Efficacy:
In another study, the compound was tested against clinical isolates of E. coli and Klebsiella pneumoniae. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 3'-methoxy-4'-methylbiphenyl-3-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-methyl-3-methoxyphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid). Key parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .
- Base optimization (e.g., K₂CO₃ for deprotonation and stability).
- Solvent choice (e.g., DMF or THF for solubility and reactivity).
Yield optimization requires precise control of temperature (typically 80–110°C) and exclusion of oxygen .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Use airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to minimize hydrolysis or oxidation .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
- Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed via silica gel .
Q. What analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M–H]⁻ at m/z ~270) .
Advanced Research Questions
Q. How can computational modeling improve the synthesis and functionalization of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, such as transition states in cross-coupling reactions, reducing trial-and-error experimentation. For example:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Test in buffers (pH 2–12) at 25°C. Carboxylic acid groups may degrade at pH >10 via decarboxylation .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for biphenyl derivatives) .
- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation; amber glassware is recommended .
Q. How can structural modifications enhance its utility as a pharmacophore or intermediate?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity (logP) .
- Derivatization : Convert the carboxylic acid to amides or esters for prodrug development (e.g., ethyl ester for improved membrane permeability) .
- Ortho-Substitution : Introduce halogens (e.g., F, Cl) at the 4'-position to enhance steric effects and target selectivity .
Q. How should researchers address contradictory data in reaction yields or biological activity?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., Pd content via ICP-MS) and solvent dryness (Karl Fischer titration) .
- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. Contradictions may arise from off-target effects .
- Statistical Analysis : Apply ANOVA to identify outliers in synthetic batches; consider DOE for multifactorial optimization .
Q. What green chemistry strategies can be applied to its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
